molecular formula C19H21F3N2O4 B270542 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

カタログ番号 B270542
分子量: 398.4 g/mol
InChIキー: ARZJFKNSGYKJPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CCT129202, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases. In

作用機序

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits the activity of Hsp90 by binding to the ATP-binding pocket of the protein. This prevents the protein from undergoing conformational changes necessary for its function, leading to the degradation of client proteins that are dependent on Hsp90 for their stability. This mechanism of action has been shown to be effective in reducing the growth and survival of cancer cells, as well as inhibiting the replication of viruses.
Biochemical and Physiological Effects:
6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, it has been shown to inhibit the invasion and metastasis of cancer cells. In infectious diseases, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to inhibit the replication of viruses, including hepatitis C virus and human immunodeficiency virus. However, it is important to note that the effects of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid may vary depending on the specific disease and cell type being studied.

実験室実験の利点と制限

One advantage of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its high specificity for Hsp90, which reduces the likelihood of off-target effects. In addition, its small molecular weight and lipophilicity make it suitable for use in both in vitro and in vivo experiments. However, one limitation of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

将来の方向性

There are several future directions for the study of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the investigation of the potential use of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, the development of more potent and selective Hsp90 inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.

合成法

The synthesis of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, starting with the reaction of 4-morpholino-3-trifluoromethylaniline with ethyl chloroformate to produce 4-morpholino-3-trifluoromethylphenyl carbamate. This intermediate is then reacted with cyclohex-2-en-1-one in the presence of sodium hydride to yield the desired product, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid. The overall yield of this synthesis method is approximately 30%, making it a relatively efficient process.

科学的研究の応用

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the protein target, heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes, including protein folding, degradation, and signaling. Hsp90 has been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Therefore, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been investigated as a potential treatment for these diseases.

特性

製品名

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

分子式

C19H21F3N2O4

分子量

398.4 g/mol

IUPAC名

6-[[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H21F3N2O4/c20-19(21,22)15-11-12(5-6-16(15)24-7-9-28-10-8-24)23-17(25)13-3-1-2-4-14(13)18(26)27/h1-2,5-6,11,13-14H,3-4,7-10H2,(H,23,25)(H,26,27)

InChIキー

ARZJFKNSGYKJPF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

正規SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。